molecular formula C11H21BrO B14620089 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one CAS No. 58763-45-4

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one

Cat. No.: B14620089
CAS No.: 58763-45-4
M. Wt: 249.19 g/mol
InChI Key: XPPWKHFZJKAFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one is an organic compound characterized by its branched structure and the presence of a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,4,5,5-pentamethylhexan-3-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The carbonyl group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted hexanones, depending on the nucleophile used.

    Elimination Reactions: The major products are alkenes with different degrees of substitution.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylacetanilide
  • 2-Bromo-4-methoxyacetophenone
  • 2-Bromo-2-methylpropane

Uniqueness

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one is unique due to its highly branched structure and the presence of multiple methyl groups, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound for studying steric effects in chemical reactions and for developing new synthetic methodologies.

Properties

CAS No.

58763-45-4

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

2-bromo-2,4,4,5,5-pentamethylhexan-3-one

InChI

InChI=1S/C11H21BrO/c1-9(2,3)10(4,5)8(13)11(6,7)12/h1-7H3

InChI Key

XPPWKHFZJKAFPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C(=O)C(C)(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.